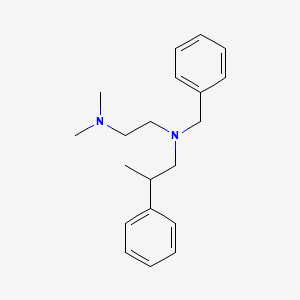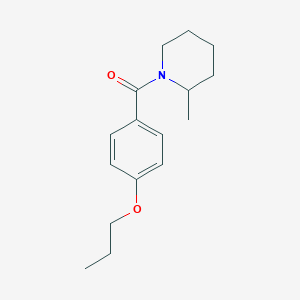![molecular formula C24H25N3O2 B5955639 2-(3-METHYLBUTYL)-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B5955639.png)
2-(3-METHYLBUTYL)-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-METHYLBUTYL)-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound with a unique structure that combines elements of pyridine and naphthyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLBUTYL)-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include strong bases, such as sodium hydride, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-METHYLBUTYL)-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(3-METHYLBUTYL)-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-METHYLBUTYL)-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-N-(2-phenylethyl)-1-butanamine: Shares structural similarities but differs in functional groups and overall structure.
Diisobutyl phthalate: Another compound with similar functional groups but a different core structure.
Uniqueness
2-(3-METHYLBUTYL)-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is unique due to its combination of pyridine and naphthyridine elements, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
8-(3-methylbutyl)-2-(2-phenylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-17(2)8-12-26-14-10-21-19(23(26)28)16-20-22(25-21)11-15-27(24(20)29)13-9-18-6-4-3-5-7-18/h3-7,10-11,14-17H,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNBEOOSCBVWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=CC2=C(C1=O)C=C3C(=N2)C=CN(C3=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-{1-[(8-methoxy-2-quinolinyl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5955557.png)



![N-[3-(4-chlorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B5955581.png)
![7-(2-cyclohexylethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5955585.png)
![3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5955588.png)
![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5955591.png)
![2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]PROPYLIDENE}-5-PHENYL-1,3-CYCLOHEXANEDIONE](/img/structure/B5955601.png)
![2-{2-[3-(6-METHYLPYRIDIN-2-YL)-4-OXOQUINAZOLIN-2-YL]ETHYL}ISOINDOLE-1,3-DIONE](/img/structure/B5955607.png)
![6-phenyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5955618.png)
![3-methyl-N-{1-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5955632.png)
![N-(3-chlorophenyl)-N'-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5955633.png)
![1-cyclopentyl-5-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-2-piperidinone](/img/structure/B5955644.png)
